molecular formula C16H19NO2 B14930864 2,5-dimethyl-N-(3-phenylpropyl)furan-3-carboxamide

2,5-dimethyl-N-(3-phenylpropyl)furan-3-carboxamide

Cat. No.: B14930864
M. Wt: 257.33 g/mol
InChI Key: RBHSGHNFZBWAKY-UHFFFAOYSA-N
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Description

2,5-DIMETHYL-N-(3-PHENYLPROPYL)-3-FURAMIDE is a synthetic organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with dimethyl and phenylpropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-DIMETHYL-N-(3-PHENYLPROPYL)-3-FURAMIDE typically involves the reaction of 2,5-dimethylfuran with 3-phenylpropylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and under an inert atmosphere to prevent oxidation. The reaction mixture is heated to a temperature of around 100-150°C for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of 2,5-DIMETHYL-N-(3-PHENYLPROPYL)-3-FURAMIDE may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they are mixed and heated under controlled conditions. The product is then purified using techniques such as distillation or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2,5-DIMETHYL-N-(3-PHENYLPROPYL)-3-FURAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The compound can be reduced to form a tetrahydrofuran derivative.

    Substitution: The dimethyl and phenylpropyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

    Oxidation: Formation of furanone derivatives.

    Reduction: Formation of tetrahydrofuran derivatives.

    Substitution: Formation of various substituted furan derivatives depending on the reagents used.

Scientific Research Applications

2,5-DIMETHYL-N-(3-PHENYLPROPYL)-3-FURAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-DIMETHYL-N-(3-PHENYLPROPYL)-3-FURAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-DIMETHYL-N-(3-PHENYLPROPYL)ANILINE
  • 2,5-DIMETHYL-N-(3-PHENYLPROPYL)BENZAMIDE

Uniqueness

2,5-DIMETHYL-N-(3-PHENYLPROPYL)-3-FURAMIDE is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.

Properties

Molecular Formula

C16H19NO2

Molecular Weight

257.33 g/mol

IUPAC Name

2,5-dimethyl-N-(3-phenylpropyl)furan-3-carboxamide

InChI

InChI=1S/C16H19NO2/c1-12-11-15(13(2)19-12)16(18)17-10-6-9-14-7-4-3-5-8-14/h3-5,7-8,11H,6,9-10H2,1-2H3,(H,17,18)

InChI Key

RBHSGHNFZBWAKY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCCCC2=CC=CC=C2

Origin of Product

United States

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